Zinc diperoxometaborate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Zinc diperoxometaborate is a chemical compound that combines zinc, boron, and oxygen. It is known for its oxidizing properties and is used in various industrial and scientific applications. The compound is often utilized for its ability to release active oxygen, making it valuable in processes that require oxidation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Zinc diperoxometaborate can be synthesized through the reaction of zinc oxide with boric acid in the presence of hydrogen peroxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired compound. The general reaction can be represented as: [ \text{ZnO} + \text{H}_3\text{BO}_3 + \text{H}_2\text{O}_2 \rightarrow \text{Zn(BO}_3\text{)}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of zinc perborate often involves a hydrothermal method where zinc oxide and boric acid are reacted in an aqueous solution at elevated temperatures. This method ensures high purity and yield of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the best results .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Zinc borates (e.g., ZnB₃O₄(OH)₃) hydrolyze incongruently in aqueous media, releasing boric acid (H₃BO₃) and forming zinc hydroxide (Zn(OH)₂) under neutral pH conditions . For diperoxometaborate analogs, hydrolysis may involve peroxide bond cleavage, yielding hydrogen peroxide (H₂O₂) alongside borate and zinc species:

Proposed Reaction:

Zn(B(O₂)₂O) + H₂O → Zn(OH)₂ + H₃BO₃ + H₂O₂

Key findings from zinc borate hydrolysis :

-

Stability : Concentrated suspensions (10 wt%) of ZnB₃O₄(OH)₃ show <4% hydrolysis at room temperature over one year.

-

Temperature Dependence : Boiling dilute suspensions (5 wt%) converts ZnB₃O₄(OH)₃ to 6ZnO·5B₂O₃·3H₂O (Equation 3 in ).

-

pH Sensitivity : Hydrolysis is reversible in neutral conditions but accelerates under acidic/basic environments.

Thermal Decomposition

Zinc borates exhibit high thermal stability, with dehydration onset temperatures exceeding 400°C . Diperoxometaborate derivatives likely decompose at lower temperatures due to peroxide group instability:

Proposed Pathway:

Zn(B(O₂)₂O) → ZnO + B₂O₃ + O₂↑

Supporting data:

-

Zinc hydroxide sulfate (ZHS) decomposes at 180–250°C, releasing H₂O and SO₃ .

-

Peroxoborates (e.g., Na₂[B₂(O₂)₂(OH)₄]) decompose exothermically at ~100°C, liberating O₂[^ext].

Acid-Base Reactions

Zinc compounds react with acids to release corresponding salts and gases. For diperoxometaborate:

With HCl:

Zn(B(O₂)₂O) + 2HCl → ZnCl₂ + H₂B(O₂)₂O + H₂O₂

With NaOH:

Zn(B(O₂)₂O) + 2NaOH → Na₂B(O₂)₂O + Zn(OH)₂

Analogous reactions from literature:

Redox Behavior

Peroxoborate groups (B(O₂)⁻) act as oxidizing agents. In electrolytic systems, zinc participates in intercalation/disproportionation reactions :

Example in MnO₂-Zn Batteries:

Zn²⁺ + 2e⁻ → Zn (Intercalation)

Mn³⁺ → Mn²⁺ + Mn⁴⁺ (Disproportionation)

Diperoxometaborate may similarly facilitate redox processes, though experimental confirmation is lacking.

Stability in Polymeric Matrices

Zinc borates serve as flame retardants by releasing H₂O and forming glassy B₂O₃ layers . Diperoxometaborate could enhance this via O₂ release, but compatibility studies are absent.

Data Table: Comparative Reactivity of Zinc Borates

Research Gaps and Limitations

-

No direct studies on Zn(B(O₂)₂O) were identified; data inferred from zinc borates/peroxoborates.

-

Kinetic parameters (e.g., activation energy for decomposition) remain unquantified.

-

Biological or catalytic applications unexplored in reviewed literature.

Wissenschaftliche Forschungsanwendungen

Zinc diperoxometaborate has a wide range of applications in scientific research, including:

Chemistry: It is used as an oxidizing agent in various chemical reactions and synthesis processes.

Medicine: this compound is explored for its antimicrobial properties and potential use in wound healing and infection control.

Industry: It is used in the production of detergents, bleaching agents, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of zinc perborate involves the release of active oxygen upon decomposition. This active oxygen can oxidize various substrates, leading to the desired chemical transformations. The molecular targets and pathways involved include:

Oxidation of organic compounds: The active oxygen can oxidize organic molecules, leading to the formation of oxidized products.

Antimicrobial action: The active oxygen can disrupt the cellular components of microorganisms, leading to their inactivation.

Vergleich Mit ähnlichen Verbindungen

Sodium perborate: Similar to zinc perborate, sodium perborate is used as an oxidizing agent and has applications in detergents and bleaching agents.

Calcium perborate: Another perborate compound with similar oxidizing properties and applications in various industries.

Uniqueness of Zinc Perborate: Zinc diperoxometaborate is unique due to its combination of zinc and borate, which provides specific properties such as enhanced stability and effectiveness as an oxidizing agent. Its applications in medicine and biology also set it apart from other perborate compounds.

Eigenschaften

CAS-Nummer |

10380-06-0 |

|---|---|

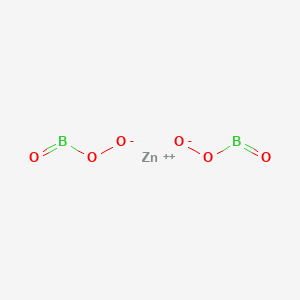

Molekularformel |

B2O6Zn |

Molekulargewicht |

183.0084 |

IUPAC-Name |

zinc;oxidooxy(oxo)borane |

InChI |

InChI=1S/2BHO3.Zn/c2*2-1-4-3;/h2*3H;/q;;+2/p-2 |

InChI-Schlüssel |

PLVWNARVBMHCST-UHFFFAOYSA-L |

SMILES |

B(=O)O[O-].B(=O)O[O-].[Zn+2] |

Kanonische SMILES |

B(=O)O[O-].B(=O)O[O-].[Zn+2] |

Key on ui other cas no. |

10380-06-0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.